1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group and a propan-2-ylsulfanyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the radical trifluoromethylation of carbon-centered intermediates. This process typically employs photoredox catalysis, where visible light drives the formation of trifluoromethyl radicals, which then react with suitable precursors to form the desired compound . Industrial production methods may involve the use of specialized catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include transition metal catalysts, photoredox catalysts, and specific solvents to enhance reaction efficiency. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties, including its role in drug development for various diseases.
Mechanism of Action
The mechanism by which 1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity. These interactions often involve specific pathways and molecular targets, such as enzymes or receptors, which are crucial for the compound’s biological activity .
Comparison with Similar Compounds
1-Propan-2-ylsulfanyl-4-(trifluoromethyl)benzene can be compared with other trifluoromethyl-containing compounds, such as:
Trifluoromethylbenzene: Lacks the propan-2-ylsulfanyl group, making it less versatile in certain chemical reactions.
Trifluoromethylpyridine: Contains a pyridine ring instead of a benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl and propan-2-ylsulfanyl groups, which confer distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-propan-2-ylsulfanyl-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3S/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUVXCXGYWLOAEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.